methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
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Overview
Description
Methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazinesKinase inhibitors are crucial in the treatment of various diseases, including cancer and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate typically involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core. One method involves the reaction of pyrrole with chloramine and formamidine acetate . The process includes steps such as cyclization and chlorination to introduce the 4-chloro substituent. The final step involves the esterification of the amino group with methyl acetate .
Industrial Production Methods
For industrial production, the process is scaled up to ensure the safety and efficiency of the reactions. The use of simple and readily available starting materials like pyrrole and chloramine is preferred. The process is optimized to achieve high yields and purity, with careful control of reaction conditions to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Cyclization: The compound can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and apoptosis. This makes it a valuable tool in the development of targeted therapies for diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Avapritinib: Another pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitor used in cancer therapy.
Remdesivir: A nucleoside analog that contains a pyrrolo[2,1-f][1,2,4]triazine core and is used as an antiviral agent.
Uniqueness
Methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is unique due to its specific substitution pattern and its potential as a versatile building block in medicinal chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development .
Properties
Molecular Formula |
C9H9ClN4O2 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate |
InChI |
InChI=1S/C9H9ClN4O2/c1-16-9(15)7(11)5-2-3-6-8(10)12-4-13-14(5)6/h2-4,7H,11H2,1H3 |
InChI Key |
YZYOERBRAHIOPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C2N1N=CN=C2Cl)N |
Origin of Product |
United States |
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